Cas no 70851-59-1 (4-Piperidinecarboxylicacid, 2,2,6,6-tetramethyl-, 4,4'-[1,4-cyclohexanediylbis(methylene)] ester)

4-Piperidinecarboxylicacid, 2,2,6,6-tetramethyl-, 4,4'-[1,4-cyclohexanediylbis(methylene)] ester structure
70851-59-1 structure
Product Name:4-Piperidinecarboxylicacid, 2,2,6,6-tetramethyl-, 4,4'-[1,4-cyclohexanediylbis(methylene)] ester
CAS No:70851-59-1
MF:C28H50N2O4
MW:478.707608699799
CID:578460
PubChem ID:116912
Update Time:2025-04-19

4-Piperidinecarboxylicacid, 2,2,6,6-tetramethyl-, 4,4'-[1,4-cyclohexanediylbis(methylene)] ester Chemical and Physical Properties

Names and Identifiers

    • 4-Piperidinecarboxylicacid, 2,2,6,6-tetramethyl-, 4,4'-[1,4-cyclohexanediylbis(methylene)] ester
    • Bis(2,2,6,6-tetramethyl-4-piperidinecarboxylic acid)1,4-cyclohexanediylbis(methylene) ester
    • 4-Piperidinecarboxylic acid, 2,2,6,6-tetramethyl-, 4,4'-(1,4-cyclohexanediylbis(methylene)) ester
    • DTXSID2072178
    • SCHEMBL2254073
    • 4-Piperidinecarboxylicacid,2,2,6,6-tetramethyl-,4,4'-[1,4-cyclohexanediylbis(methylene)]ester
    • 4-Piperidinecarboxylic acid, 2,2,6,6-tetramethyl-, 1,4-cyclohexanediylbis(methylene) ester
    • 70851-59-1
    • Inchi: 1S/C28H50N2O4/c1-25(2)13-21(14-26(3,4)29-25)23(31)33-17-19-9-11-20(12-10-19)18-34-24(32)22-15-27(5,6)30-28(7,8)16-22/h19-22,29-30H,9-18H2,1-8H3
    • InChI Key: UNMMDHHDJHWFNS-UHFFFAOYSA-N
    • SMILES: O(CC1CCC(COC(C2CC(C)(C)NC(C)(C)C2)=O)CC1)C(C1CC(C)(C)NC(C)(C)C1)=O

Computed Properties

  • Exact Mass: 478.3773
  • Monoisotopic Mass: 478.377
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 34
  • Rotatable Bond Count: 8
  • Complexity: 641
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.2
  • Topological Polar Surface Area: 76.7Ų

Experimental Properties

  • Density: 0.972
  • Boiling Point: 525.9°Cat760mmHg
  • Flash Point: 271.8°C
  • Refractive Index: 1.463
  • PSA: 76.66
Recommended suppliers
Changzhou Guanjia Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Shanghai Pearlk Chemicals Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Bent Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinan Hanyu Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinan Hanyu Chemical Co.,Ltd.